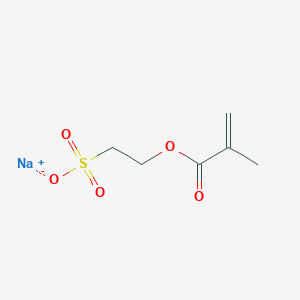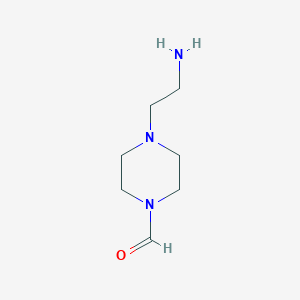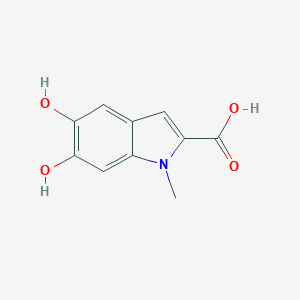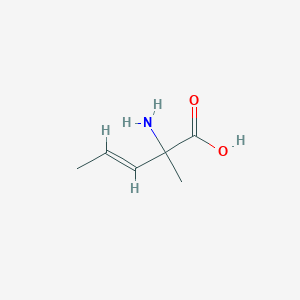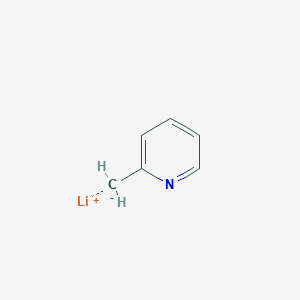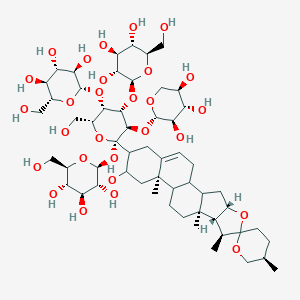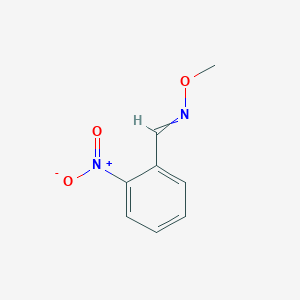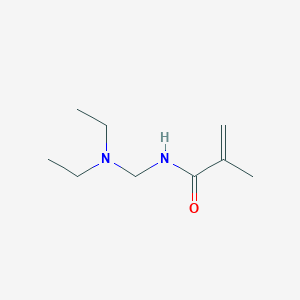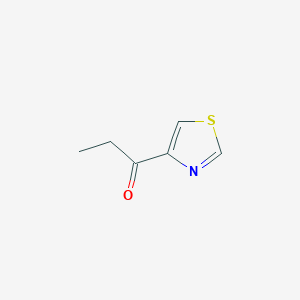
1-(Thiazol-4-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Thiazol-4-yl)propan-1-one, also known as 4-methylthio-2-oxo-1,2-dihydrothiazole-5-carboxylic acid ethyl ester or 4-Methylthio-2-oxo-1,2-dihydrothiazole-5-carboxylic acid, is a chemical compound with the molecular formula C7H7NO2S2. It is a thiazole derivative that has been studied for its potential applications in various scientific fields, including medicine, agriculture, and materials science.
Mécanisme D'action
The mechanism of action of 1-(Thiazol-4-yl)propan-1-one is not fully understood. However, studies have shown that it may act by inhibiting certain enzymes, such as topoisomerase II and DNA polymerase. It may also disrupt cellular processes by inducing oxidative stress and DNA damage.
Biochemical and Physiological Effects:
Studies have shown that 1-(Thiazol-4-yl)propan-1-one has a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce the production of reactive oxygen species. It has also been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(Thiazol-4-yl)propan-1-one in lab experiments is its versatility. It can be used in a variety of applications, including medicine, agriculture, and materials science. Another advantage is its relative ease of synthesis. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for research on 1-(Thiazol-4-yl)propan-1-one. One direction is to further investigate its potential use as a radioprotective agent. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. Additionally, further research could be done to optimize its use as a fungicide and insecticide in agriculture. Finally, research could be done to explore its potential use as a building block for the synthesis of novel materials.
Méthodes De Synthèse
The synthesis of 1-(Thiazol-4-yl)propan-1-one can be achieved through several methods, including the reaction of thiosemicarbazide with ethyl acetoacetate, followed by cyclization with phosphorus pentoxide. Another method involves the reaction of 1-(Thiazol-4-yl)propan-1-one-2-oxo-1,2-dihydrothiazole-5-carboxylic acid with ethyl chloroformate in the presence of triethylamine. These methods have been optimized to yield high purity and high yields of the compound.
Applications De Recherche Scientifique
1-(Thiazol-4-yl)propan-1-one has been studied for its potential applications in various scientific fields. In medicine, it has been shown to have antimicrobial, antifungal, and antitumor properties. It has also been studied for its potential use as a radioprotective agent. In agriculture, it has been studied for its potential use as a fungicide and insecticide. In materials science, it has been studied for its potential use as a building block for the synthesis of novel materials.
Propriétés
Numéro CAS |
129425-74-7 |
|---|---|
Nom du produit |
1-(Thiazol-4-yl)propan-1-one |
Formule moléculaire |
C6H7NOS |
Poids moléculaire |
141.19 g/mol |
Nom IUPAC |
1-(1,3-thiazol-4-yl)propan-1-one |
InChI |
InChI=1S/C6H7NOS/c1-2-6(8)5-3-9-4-7-5/h3-4H,2H2,1H3 |
Clé InChI |
FRDBSJNXMBGYRA-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CSC=N1 |
SMILES canonique |
CCC(=O)C1=CSC=N1 |
Synonymes |
1-Propanone, 1-(4-thiazolyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



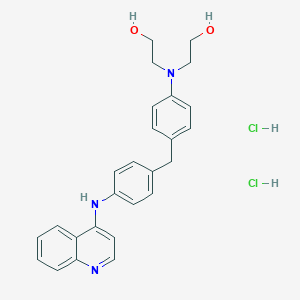
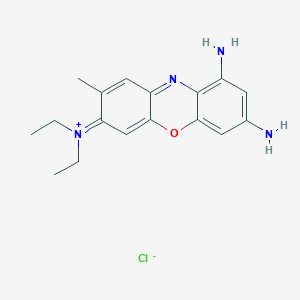
![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B160058.png)

